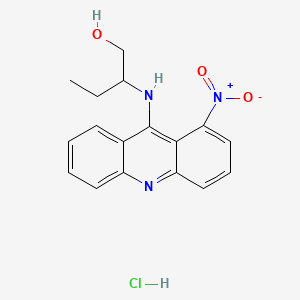
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with a complex structure that includes a butanol backbone and an acridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride typically involves multiple steps, starting with the preparation of the acridine derivative. The nitro group is introduced through nitration reactions, and the amino group is added via amination reactions. The final step involves the formation of the monohydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the acridine ring.
Substitution: The butanol moiety can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-acridine derivatives and substituted butanol compounds
科学研究应用
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and acridine moiety play crucial roles in its activity, potentially interfering with cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other acridine derivatives and nitro-substituted butanol compounds. Examples include:
- 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, free base
- 1-Butanol, 2-((1-amino-9-acridinyl)amino)-, monohydrochloride
Uniqueness
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
80704-88-7 |
|---|---|
分子式 |
C17H18ClN3O3 |
分子量 |
347.8 g/mol |
IUPAC 名称 |
2-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c1-2-11(10-21)18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h3-9,11,21H,2,10H2,1H3,(H,18,19);1H |
InChI 键 |
NQQCIGDNXGENED-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



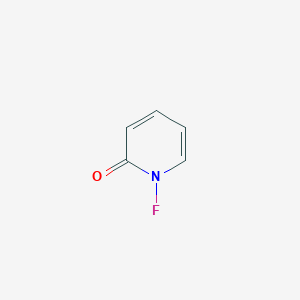


![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
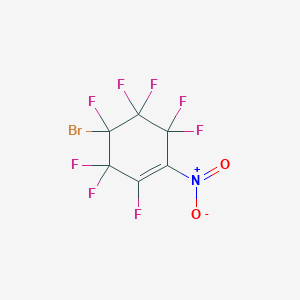
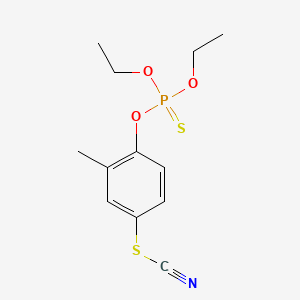
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
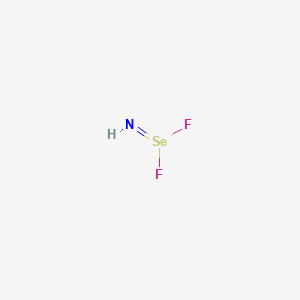
silane](/img/structure/B14427335.png)

